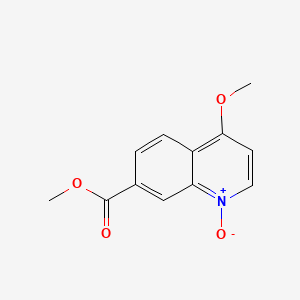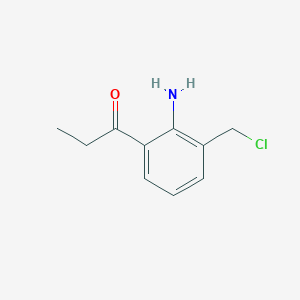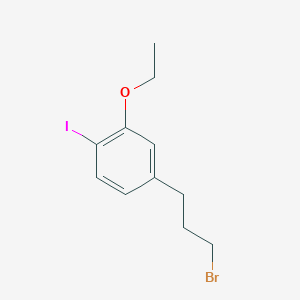![molecular formula C15H13ClO4S B14072015 Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C15H13ClO4S and a molecular weight of 324.78 g/mol . It is a derivative of benzoic acid and contains both benzyl and chlorosulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate can be synthesized through the reaction of benzyl benzoate with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: Benzyl benzoate is reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the chlorosulfonyl group to other functional groups.
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted benzoates and sulfonamides.
Reduction Reactions: Benzyl alcohol derivatives.
Oxidation Reactions: Benzaldehyde and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-[(Chlorosulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This compound can inhibit enzyme function by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(Chlorosulfonyl)methyl]benzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Phenylmethyl 3-[(Chlorosulfonyl)methyl]benzoate: Another derivative with a phenylmethyl group.
Uniqueness
Benzyl 3-[(Chlorosulfonyl)methyl]benzoate is unique due to its specific combination of benzyl and chlorosulfonyl groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in both academic and industrial settings .
Propiedades
Fórmula molecular |
C15H13ClO4S |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
benzyl 3-(chlorosulfonylmethyl)benzoate |
InChI |
InChI=1S/C15H13ClO4S/c16-21(18,19)11-13-7-4-8-14(9-13)15(17)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clave InChI |
MZZHUFMQLOYHFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



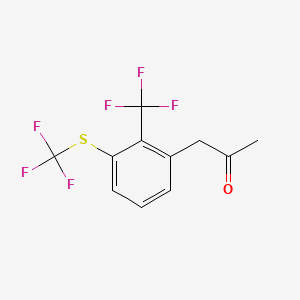
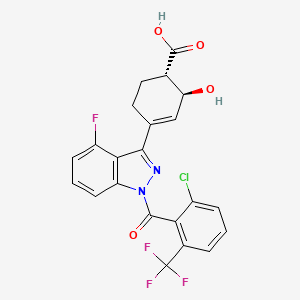
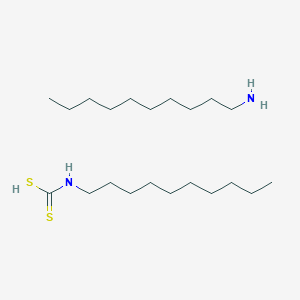
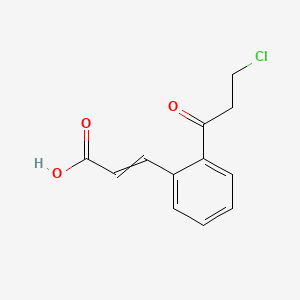
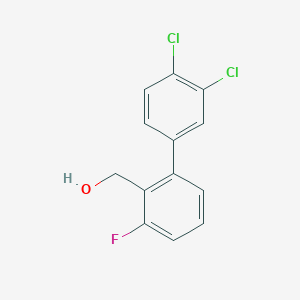
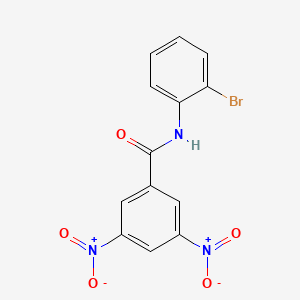
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
